molecular formula C15H13N3O5 B11025921 3,5-Dinitro-N-(1-phenylethyl)benzamide CAS No. 14402-00-7

3,5-Dinitro-N-(1-phenylethyl)benzamide

Cat. No.: B11025921
CAS No.: 14402-00-7
M. Wt: 315.28 g/mol
InChI Key: ABEVDCGKLRIYRW-UHFFFAOYSA-N
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Description

Evolution of Benzamide (B126) Chemistry in Academic Contexts

Benzamide, with the chemical formula C₆H₅CONH₂, is the simplest amide derivative of benzoic acid. wikipedia.orgnih.gov Its chemistry has been a cornerstone of organic synthesis for over a century, serving as a key intermediate and a fundamental structural motif. Initially, research focused on the basic synthesis and reactivity of benzamides, often through the direct condensation of carboxylic acids and amines. researchgate.net Over time, the academic exploration of benzamides has expanded dramatically. Researchers have developed more efficient and environmentally friendly synthetic methods, such as those utilizing ultrasonic irradiation and reusable catalysts. researchgate.net

In recent decades, the focus has shifted towards the synthesis of complex benzamide derivatives with specific functional properties. This has been driven by the discovery of benzamides with significant biological activity, leading to their investigation in medicinal chemistry. nih.gov The ability to readily modify the benzene (B151609) ring and the amide nitrogen has allowed for the creation of extensive compound libraries for screening against various biological targets. This evolution has transformed benzamide chemistry from a field of fundamental organic reactions to a dynamic area of research at the intersection of synthesis, medicinal chemistry, and materials science.

Significance of Dinitrobenzamide Scaffolds in Modern Chemical Research

The introduction of nitro groups onto the benzamide scaffold, particularly in a dinitro configuration, significantly alters the electronic properties of the molecule and imparts unique functionalities. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This electronic feature is crucial for a variety of applications.

In the context of medicinal chemistry, nitroaromatic compounds, including dinitrobenzamide derivatives, have been investigated for their potential antimicrobial activities. researchgate.net The nitro groups can be essential for the biological mechanism of action. Furthermore, the dinitrobenzamide scaffold serves as a "privileged scaffold" in drug discovery. nih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new drugs. The rigid and well-defined structure of the dinitrobenzamide core, combined with the potential for diverse functionalization, makes it an attractive platform for designing targeted therapeutic agents.

Beyond medicinal applications, dinitrobenzamide scaffolds are important in the field of supramolecular chemistry and materials science. The electron-deficient aromatic ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical for the self-assembly of complex molecular architectures.

Stereochemical Considerations in N-(1-Phenylethyl)benzamide Derivatives

The incorporation of a chiral N-(1-phenylethyl) group introduces a stereogenic center into the benzamide structure, leading to the existence of enantiomers. This stereochemical aspect is of paramount importance as the biological activity and physical properties of enantiomers can differ significantly. wvu.edu The three-dimensional arrangement of atoms in these chiral molecules dictates how they interact with other chiral entities, such as biological receptors or other chiral molecules.

The study of N-(1-phenylethyl)benzamide derivatives has revealed interesting conformational behaviors. For instance, N-[(1S)-1-phenylethyl]benzamide is known to exhibit conformational trimorphism, meaning it can crystallize in three different forms with the same chemical composition but different molecular arrangements. nih.gov This phenomenon is influenced by the rotation of the phenyl rings and affects the packing of the molecules in the crystal lattice. nih.gov

In the context of 3,5-dinitro-N-(1-phenylethyl)benzamide, the chiral N-(1-phenylethyl) moiety is crucial for its primary application as a chiral solvating agent. mdpi.comnih.gov This is because the distinct spatial arrangement of each enantiomer allows for differential interaction with the enantiomers of other chiral compounds, a process known as chiral recognition.

Scope and Objectives of Current Research on this compound

Current research on this compound, often referred to as "Kagan's amide," is predominantly focused on its application in the field of stereochemistry, particularly for the determination of enantiomeric purity. mdpi.comnih.govpreprints.org The primary objective is to utilize this compound as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govpreprints.orgresearchgate.netpreprints.org

When this compound is added to a solution containing a racemic mixture of another chiral compound, it forms transient diastereomeric complexes through non-covalent interactions. mdpi.comnih.govpreprints.orgpreprints.org These interactions, which include hydrogen bonding and π-π stacking, are stereospecific, meaning the complexes formed with each enantiomer of the analyte are structurally different. This difference results in distinct chemical shifts in the NMR spectrum for the two enantiomers, allowing for their differentiation and quantification. mdpi.compreprints.org

Researchers are exploring the scope of Kagan's amide for the chiral discrimination of a wide array of functional groups, including alcohols, amines, amides, carboxylic acids, phosphine (B1218219) oxides, and sulfoxides. mdpi.comnih.govpreprints.org Furthermore, investigations into structurally related compounds, such as the thioamide analogue, aim to expand the toolkit of chiral solvating agents and to understand how modifications to the scaffold affect its recognition capabilities. mdpi.compreprints.org The overarching goal is to develop robust and reliable methods for the analysis of chiral molecules, which is a critical task in the pharmaceutical industry and in asymmetric synthesis.

Detailed Research Findings

The (R)-enantiomer of this compound presents as a solid with specific physical and chemical properties.

PropertyValue
Molecular Formula C₁₅H₁₃N₃O₅
Molecular Weight 315.28 g/mol
Appearance Solid
Optical Activity [α]18/D −46°, c = 0.9 in acetone (B3395972)
Optical Purity (ee) 98% (HPLC)

The synthesis of the related thioamide, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, starts from (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide. mdpi.comnih.govpreprints.org The synthesis of the amide itself can be achieved through the coupling of enantiopure (R)-(+)-α-methylbenzylamine and 3,5-dinitrobenzoyl chloride. preprints.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVDCGKLRIYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345750
Record name 3,5-Dinitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14402-00-7
Record name 3,5-Dinitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Design

General Synthetic Strategies for Dinitrobenzamide Derivatives

The foundational approaches to synthesizing dinitrobenzamide derivatives are centered on the activation of a dinitrobenzoic acid precursor followed by the formation of the amide bond.

The common starting point for the synthesis of this class of compounds is 3,5-dinitrobenzoic acid. This precursor is typically prepared by the strong nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro groups to the meta positions.

Once obtained, the 3,5-dinitrobenzoic acid must be "activated" to facilitate amide bond formation. A prevalent and effective method is its conversion to the more reactive acyl chloride, 3,5-dinitrobenzoyl chloride. preprints.orgnih.gov This is often accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com This acid chloride is a versatile intermediate for creating a wide array of dinitrobenzamide derivatives.

PrecursorActivating ReagentActivated Intermediate
3,5-Dinitrobenzoic AcidThionyl chloride (SOCl₂)3,5-Dinitrobenzoyl chloride
3,5-Dinitrobenzoic AcidPhosphorus pentachloride (PCl₅)3,5-Dinitrobenzoyl chloride

The core of the synthesis is the formation of the amide bond, which is a classic example of a nucleophilic acyl substitution reaction. youtube.comlibretexts.org In this mechanism, the nucleophilic amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., 3,5-dinitrobenzoyl chloride). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride, in this case) to form the stable amide product. libretexts.orgyoutube.com

The reaction between 3,5-dinitrobenzoyl chloride and an amine, such as 1-phenylethylamine, is typically carried out in the presence of a base like pyridine (B92270) or aqueous sodium carbonate. nih.govuomustansiriyah.edu.iq The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Biphasic conditions, such as dichloromethane (B109758) and aqueous sodium carbonate, can be employed to facilitate the separation of the product. preprints.orgnih.gov

General Reaction Scheme:

Step 1 (Activation): 3,5-Dinitrobenzoic Acid + SOCl₂ → 3,5-Dinitrobenzoyl Chloride

Step 2 (Amide Formation): 3,5-Dinitrobenzoyl Chloride + 1-Phenylethylamine + Base → 3,5-Dinitro-N-(1-phenylethyl)benzamide + HCl

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govmdpi.com Well-known MCRs include the Ugi, Passerini, Hantzsch, and Biginelli reactions. nih.govmdpi.com These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally complex molecules from simple building blocks. mdpi.com

While the direct synthesis of a simple structure like this compound is more straightforward via traditional methods, MCRs offer a powerful platform for creating diverse libraries of more complex dinitrobenzamide derivatives. For instance, an Ugi four-component reaction could theoretically combine a 3,5-dinitrobenzaldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide scaffold bearing the dinitrobenzoyl moiety. This strategy allows for significant molecular diversity by varying each of the four components. rug.nl The sequencing of MCRs with subsequent cyclization reactions further expands the range of accessible heterocyclic scaffolds. nih.gov

MCR TypePotential Components for Dinitrobenzamide DerivativesPotential Product Class
Ugi Reaction3,5-Dinitrobenzoic acid, an aldehyde, an amine, an isocyanideα-Acylamino amides
Passerini Reaction3,5-Dinitrobenzoic acid, an aldehyde, an isocyanideα-Acyloxy amides

Stereoselective Synthesis of Chiral N-(1-Phenylethyl)benzamide Derivatives

The stereochemistry of the 1-phenylethyl group is often crucial for the molecule's function. Therefore, methods to control the synthesis of specific stereoisomers are of significant importance.

The most direct method to produce an enantiomerically pure form of this compound is to use a chiral, enantiopure starting material. researchgate.net This strategy is an example of enantioselective synthesis, where the chirality of a reactant dictates the chirality of the product.

Commercially available enantiopure (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) can be reacted with 3,5-dinitrobenzoyl chloride. preprints.orgnih.gov This reaction proceeds with retention of configuration at the chiral center of the amine, yielding (R)-(-)-3,5-Dinitro-N-(1-phenylethyl)benzamide. preprints.orgmdpi.com This specific enantiomer is a well-known chiral solvating agent often referred to as Kagan's amide. nih.govmdpi.com The synthesis is highly efficient, often achieving quantitative yields. nih.gov

Chiral AmineAchiral Acid ChlorideChiral Product
(R)-(+)-α-Methylbenzylamine3,5-Dinitrobenzoyl chloride(R)-(-)-3,5-Dinitro-N-(1-phenylethyl)benzamide
(S)-(-)-α-Methylbenzylamine3,5-Dinitrobenzoyl chloride(S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over another. This becomes relevant when a molecule contains two or more chiral centers. While this compound itself has only one stereocenter, diastereoselective principles are crucial when designing more complex derivatives or in resolution processes.

For example, if a chiral carboxylic acid derivative were reacted with a chiral amine like (R)-1-phenylethylamine, two diastereomeric products could be formed: (R,R) and (S,R). A diastereoselective reaction would preferentially form one of these isomers due to the differing transition state energies leading to each product. Chiral auxiliaries, which are chiral groups temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, are a common tool in this type of synthesis. mdpi.com

Another related approach for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. researchgate.net

Organocatalytic Strategies for Asymmetric Benzamide (B126) Construction

The construction of chiral benzamides through asymmetric synthesis has been significantly advanced by the advent of organocatalysis. Bifunctional organocatalysts, which possess two distinct functional groups, have proven particularly effective in this realm. beilstein-journals.orgnih.gov These catalysts typically feature a hydrogen-bond donor moiety, such as a (thio)urea, and a tertiary amino group within a chiral scaffold. beilstein-journals.orgnih.gov This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a spatially defined arrangement, facilitating stereoselective transformations. beilstein-journals.orgnih.gov

One notable application is the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgnih.gov In this approach, the organocatalyst recognizes a specific conformation of a prochiral benzamide substrate through multipoint interactions. beilstein-journals.orgnih.gov For instance, 3-hydroxybenzamide (B181210) substrates can interact with the catalyst via hydrogen bonding at both the amide and the phenolic hydroxyl groups. beilstein-journals.orgnih.gov This interaction locks the substrate into a preferred conformation, allowing for a subsequent stereoselective reaction, such as aromatic electrophilic bromination, to install axial chirality with moderate to good enantioselectivity. beilstein-journals.orgnih.gov The catalyst essentially translates the recognized conformation into a stable, axially chiral product. beilstein-journals.orgnih.gov

Catalyst TypeReaction TypeSubstrate ExampleKey Feature
Bifunctional (Thio)urea-AmineAromatic Electrophilic Halogenation3-HydroxybenzamidesCooperative activation of nucleophile and electrophile
β-isocupreidine[4+2] CycloadditionHydrazones and AlkylidenemalononitrilesAsymmetric construction of 1-benzamido-1,4-dihydropyridines

This table summarizes key examples of organocatalytic strategies for asymmetric benzamide construction, highlighting the catalyst type, reaction, and notable features.

Chiral Auxiliary-Mediated Synthesis of N-(1-Phenylethyl)benzamide Analogues

Chiral auxiliaries represent a classical and robust strategy for controlling stereochemistry in synthesis. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org

In the context of N-(1-phenylethyl)benzamide analogues, the chiral (R)- or (S)-1-phenylethylamine (α-PEA) moiety itself can act as a chiral auxiliary. mdpi.com This amine is readily available in both enantiomeric forms and can be coupled with various carboxylic acids to form chiral amides. mdpi.com The stereocenter on the phenylethyl group can then influence the stereochemical outcome of reactions at other positions in the molecule. For example, the alkylation of an imide derived from an α-PEA-containing auxiliary can proceed with high diastereoselectivity. mdpi.com This selectivity is often attributed to the formation of a rigid, chelated transition state that blocks one face of the molecule from the incoming reagent. mdpi.com

Another prominent class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, popularized by David A. Evans. wikipedia.org While not directly N-(1-phenylethyl)benzamide analogues, the principles are broadly applicable. An N-acyl oxazolidinone, formed by attaching a carboxylic acid to the chiral oxazolidinone auxiliary, can undergo highly diastereoselective aldol (B89426) reactions or alkylations. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary.

Chiral AuxiliaryStarting MaterialsReaction TypeKey Advantage
(R)- or (S)-1-Phenylethylamine1-Phenylethylamine, Carboxylic AcidDiastereoselective AlkylationReadily available and inexpensive
OxazolidinonesChiral Amino Alcohols, Carboxylic AcidDiastereoselective Aldol Reaction, AlkylationHigh levels of stereocontrol and predictable outcomes
CamphorsultamCamphorsulfonic acidVarious Asymmetric TransformationsProvides excellent stereocontrol and crystalline products

This table provides an overview of common chiral auxiliaries and their application in the synthesis of chiral amide-containing molecules, including analogues related to N-(1-phenylethyl)benzamide.

Chemical Modification and Derivatization Strategies

Incorporation of Fused Ring Moieties into the Dinitrobenzamide Scaffold

Modification of the 3,5-dinitrobenzamide (B1662146) core by incorporating fused ring systems has been explored to develop new derivatives with potential biological activity. nih.gov A study focused on designing antimycobacterial agents reported the synthesis of 3,5-dinitrobenzamides linked to fused ring moieties such as 1,2,3,4-tetrahydroisoquinoline. nih.gov

The synthetic approach typically involves the amidation of 3,5-dinitrobenzoyl chloride with an amine that already contains the desired fused ring system. For example, N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide was synthesized as part of a series to investigate structure-activity relationships. nih.gov These modifications aim to explore new chemical space and modulate the physicochemical properties of the parent dinitrobenzamide scaffold. nih.gov

Synthesis of Thiazolidin-4-One Linked Dinitrobenzamide Derivatives

The thiazolidin-4-one ring is a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.netnih.gov Linking this heterocycle to the 3,5-dinitrobenzamide core has been investigated as a strategy to create novel hybrid molecules. researchgate.netbenthamdirect.com The synthesis of these derivatives can be achieved through a one-pot, three-component condensation reaction. researchgate.netbenthamdirect.com

This reaction involves an amine (derived from 3,5-dinitrobenzoic acid), various substituted aldehydes, and thioglycolic acid. researchgate.netbenthamdirect.com The use of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) facilitates the reaction. researchgate.netbenthamdirect.com This multicomponent approach allows for the rapid generation of a library of diverse thiazolidin-4-one linked dinitrobenzamides by varying the substituted aldehyde component. researchgate.netbenthamdirect.com

Development of Thioamide Analogues of this compound

The replacement of the amide oxygen with sulfur to form a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capabilities and steric profile. mdpi.com The thioamide analogue of this compound, specifically (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has been synthesized and characterized. mdpi.comresearchgate.netnih.govpreprints.orgresearchgate.net

The synthesis is a straightforward, two-step process starting from commercially available (R)-(+)-α-methylbenzylamine. mdpi.comresearchgate.netnih.gov

Amide Formation : The amine is first reacted with 3,5-dinitrobenzoyl chloride to form the parent amide, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide. researchgate.net

Thionation : The resulting amide is then treated with a thionating agent, most commonly Lawesson's reagent, in a suitable solvent like 1,4-dioxane (B91453) and heated to effect the conversion to the corresponding thioamide. mdpi.compreprints.org This transformation is typically efficient, affording the product in high yield. mdpi.comresearchgate.netnih.gov

Starting MaterialReagentProductYield
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamideLawesson's Reagent(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide85%

This table outlines the synthesis of the thioamide analogue of this compound, detailing the starting material, key reagent, product, and reported yield. mdpi.comresearchgate.netnih.gov

Exploration of Linker and Terminal Group Variations in Benzamide Design

In the broader context of drug design and discovery, the systematic variation of linkers and terminal groups attached to a core scaffold like benzamide is a fundamental strategy for optimizing molecular properties. nih.govresearchgate.net The linker connects the core pharmacophore to another part of the molecule and can influence solubility, metabolic stability, and binding affinity. nih.govnih.gov

Strategies for linker modification include:

Varying Length and Flexibility : Employing aliphatic chains of different lengths or incorporating more flexible units like polyethylene (B3416737) glycol (PEG) can modulate the distance and orientation of the terminal group. researchgate.net

Altering Linker Type : Replacing simple alkyl chains with other functionalities, such as amides or ethers, can introduce different physicochemical properties and potential hydrogen bonding interactions. nih.gov For instance, an amide linker was shown to form a hydrogen bond and a p-π interaction with a biological target, contributing to binding affinity. nih.gov

Introducing Rigidity : Using rigid linkers, such as cyclic structures, can conformationally constrain the molecule, which can be beneficial for binding affinity by reducing the entropic penalty upon binding. researchgate.net

The synthesis of these varied derivatives often involves standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/HOBt) or copper-catalyzed Ullmann-type reactions to connect the linker to the benzamide core. nih.govresearchgate.net

Structural and Stereochemical Investigations

Elucidation of Molecular Conformation and Geometry

Computational methods, such as semi-empirical PM3 calculations, have been utilized to determine the stable conformations of benzamide (B126) derivatives. researchgate.net For the general benzamide structure, two minima on the potential energy hypersurface are often located: a planar conformation and another where the amide group is twisted out of the plane of the aromatic ring. researchgate.net

In substituted benzamides, such as dinitrobenzamide compounds, the conformation is influenced by the substituents. For instance, in the crystal structure of a related compound, N-Ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group and the dinitro-substituted benzene (B151609) ring was found to be 31.24 (14)°. nih.gov This non-planar arrangement indicates a twist between the aromatic ring and the amide functional group, a common feature in sterically hindered benzamides. researchgate.net

Table 1: Crystallographic Data for N-Ethyl-3,5-dinitrobenzamide

Parameter Value
Chemical Formula C₉H₉N₃O₅
Dihedral Angle (Amide Group vs. Benzene Ring) 31.24 (14)°

Data sourced from a study on the crystal structure of N-Ethyl-3,5-dinitrobenzamide. nih.gov

Substituents on the benzamide scaffold play a critical role in defining the molecule's geometry and chemical stability. The two nitro groups in 3,5-Dinitro-N-(1-phenylethyl)benzamide are strong electron-withdrawing groups. Studies on substituted benzamides have shown that such polar substituents can influence the molecule's properties, although the amide group itself shows a certain "resonance saturation," making it modestly susceptible to these effects. researchgate.net

Stereochemical Characterization of N-(1-Phenylethyl)benzamide

The presence of a chiral center in the N-(1-phenylethyl) moiety imparts specific stereochemical properties to the molecule, making it a subject of interest for chiral recognition and polymorphism studies.

The compound (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, widely known as Kagan's amide, is a well-established chiral solvating agent (CSA). nih.govpreprints.org CSAs are used for the spectral resolution of enantiomers via NMR spectroscopy. nih.govpreprints.org This capability arises from the formation of diastereomeric complexes through non-covalent interactions between the CSA and the analyte enantiomers, leading to distinguishable chemical shifts. nih.gov The stereogenic center, along with functional groups capable of hydrogen bonding and pi-pi interactions, is essential for this chiral discrimination. nih.gov

Capillary electrophoresis (CE) is another powerful technique for separating enantiomers. mdpi.comnih.gov In this method, chiral selectors, most commonly cyclodextrins (CDs), are added to the background electrolyte. mdpi.comnih.gov The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov Studies on various chiral benzamides have demonstrated the effectiveness of CE with charged cyclodextrins for achieving enantioseparation. nih.gov

While this compound possesses central chirality, the broader class of benzamides also includes compounds with axial chirality. nih.gov Axial chirality arises from restricted rotation around a single bond, creating non-superimposable atropisomers. nih.gov The enantioselective synthesis of these axially chiral benzamides has been achieved using bifunctional organocatalysts. nih.gov These catalysts, often containing (thio)urea and tertiary amino groups, can cooperatively activate nucleophiles and electrophiles, guiding the formation of one enantiomer over the other. nih.gov Such research highlights the diverse stereochemical possibilities within the benzamide family. acs.orgmdpi.com

The stereogenic center at the 1-phenylethyl group has a profound impact on the molecular properties of the parent compound, N-(1-phenylethyl)benzamide. A notable example is its conformational polymorphism, where a single enantiopure compound can crystallize into multiple distinct crystal structures. nih.govresearchgate.net

Research has identified a conformational trimorphism for N-[(1S)-1-phenylethyl]benzamide, with three different polymorphic forms (I, II, and III) characterized. nih.gov These polymorphs exhibit the same fundamental hydrogen-bonding motif but differ in their molecular conformation, specifically in the rotation of the phenyl rings. nih.govresearchgate.net This rotation alters the packing of the molecules in the crystal lattice. researchgate.net The dihedral angle between the two phenyl rings, for instance, is significantly different between forms I and II, demonstrating the direct influence of the stereocenter on the molecule's solid-state conformation. nih.gov This phenomenon underscores how subtle changes in molecular shape, dictated by the stereogenic center, can lead to different macroscopic properties. nih.gov

Table 2: Conformational Differences in N-[(1S)-1-phenylethyl]benzamide Polymorphs

Polymorph Crystal System Space Group Dihedral Angle Between Phenyl Rings
Form I Monoclinic P2₁ 23.1 (2)°
Form II Monoclinic P2₁ 56.2 (1)°
Form III Orthorhombic P2₁2₁2₁ 47.0 (1)° (Molecule A), 47.4 (1)° (Molecule B)

Data sourced from a study on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.gov

Furthermore, studies on peptoids with chiral N-1-phenylethyl sidechains have shown that the stereocenter dictates the helicity of the resulting polymer, with the (S)-enantiomer preferring a left-handed helix and the (R)-enantiomer a right-handed one. osti.gov This illustrates a direct translation of chirality from a molecular stereocenter to a supramolecular structural preference.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and vibrational modes within a molecule. For 3,5-Dinitro-N-(1-phenylethyl)benzamide, these techniques are crucial for confirming its structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The analysis of its infrared spectrum shows characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. A prominent feature in the FTIR spectrum is the strong absorption band observed at 1642 cm⁻¹, which is attributed to the C=O (carbonyl) stretching vibration of the amide group. preprints.orgpreprints.org This absorption is a key indicator of the amide linkage in the compound.

Additional characteristic vibrational frequencies are anticipated for other functional groups present in the molecule, such as the N-H stretching of the amide, the asymmetric and symmetric stretching of the nitro (NO₂) groups, and the various C-H and C=C stretching and bending modes of the aromatic rings. A comprehensive assignment of the major experimental FTIR peaks is detailed in the table below.

Frequency (cm⁻¹)AssignmentFunctional Group
~3300N-H StretchAmide
3100-3000C-H StretchAromatic
2985-2850C-H StretchAliphatic
1642C=O Stretch (Amide I)Amide
1600-1450C=C StretchAromatic
~1550N-H Bend (Amide II)Amide
1540-1520NO₂ Asymmetric StretchNitro
1350-1330NO₂ Symmetric StretchNitro

Correlation of Experimental and Theoretically Computed Vibrational Spectra

A correlation between the experimental and theoretically computed vibrational spectra for this compound has not been reported in the available research. Such a study, typically employing density functional theory (DFT) calculations, would allow for a more precise assignment of the observed vibrational bands and provide deeper insights into the molecule's conformational properties and vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural confirmation of this compound and for studying its chiral properties.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure of (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide by providing information on the chemical environment of each hydrogen and carbon atom. The spectra are consistent with the proposed structure, showing the expected signals for the protons and carbons in the dinitrophenyl, phenylethyl, and amide moieties. preprints.org

The detailed ¹H and ¹³C NMR spectral data for (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide in CDCl₃ are presented in the tables below. preprints.org

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.14t2.081H-4'
8.93d2.042H-2', H-6'
7.35-7.41m4Phenyl H
7.28-7.33m1Phenyl H
6.64d7.131N-H
5.34dq7.16, 7.121CH (phenylethyl)
1.67d6.923CH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
161.8CC=O
148.6CC-3', C-5'
141.8CC-ipso (phenylethyl)
137.9CC-1'
129.0CHPhenyl CH
128.0CHPhenyl CH
127.1CHC-4
126.3CHPhenyl CH
121.1CHC-2', C-6'
50.3CHCH (phenylethyl)
21.4CH₃CH₃

Application of NMR for Spectral Resolution of Enantiomers Using Chiral Solvating Agents

This compound, often referred to as Kagan's amide, is a well-established chiral solvating agent (CSA) used in NMR spectroscopy for the determination of the enantiomeric purity of a variety of chiral compounds. preprints.orgnih.gov The principle behind its application is the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of a chiral analyte. These diastereomeric complexes are non-equivalent in the NMR spectrometer's magnetic field, which can lead to different chemical shifts for corresponding nuclei in the two enantiomers, allowing for their spectral resolution.

This compound has been successfully employed for the chiral discrimination of a wide range of analytes, including alcohols, amines, amides, carboxylic acids, phosphine (B1218219) oxides, and sulfoxides. preprints.orgnih.gov The formation of the diastereomeric complexes is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, between the CSA and the analyte. The dinitrophenyl ring of the CSA is electron-deficient and can engage in π-stacking interactions, while the amide group can act as both a hydrogen bond donor and acceptor.

While the utility of this compound as a CSA is widely acknowledged, specific data tables detailing the chemical shift differences (ΔΔδ) for various resolved enantiomers were not available in the consulted literature. The magnitude of the chemical shift non-equivalence depends on several factors, including the nature of the analyte, the solvent, the temperature, and the concentration of the CSA and analyte.

Investigation of Intramolecular Hydrogen Bonding via Advanced Multidimensional NMR Techniques

Advanced NMR techniques are powerful tools for elucidating these through-space interactions. nih.govscispace.com For instance, a NOESY or ROESY experiment could potentially show a correlation between the amide proton and one of the oxygen atoms of the nitro groups, which would provide strong evidence for an intramolecular hydrogen bond. The presence and strength of such a bond would be expected to influence the chemical shift of the amide proton, typically shifting it downfield. nih.gov Studies on similar benzamide (B126) structures have successfully utilized these techniques to confirm the presence and nature of intramolecular hydrogen bonds, often in conjunction with computational chemistry methods for corroboration. semanticscholar.org

Analysis of Diastereomeric Mixtures and Stereochemical Assignments by NMR

This compound is a well-established chiral solvating agent (CSA). When a racemic or enantiomerically enriched chiral analyte is mixed with an enantiomerically pure form of this CSA, two diastereomeric complexes are formed through non-covalent interactions. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to separate signals in the NMR spectrum for the two enantiomers of the analyte. preprints.orgpreprints.org

The utility of this compound as a CSA has been demonstrated for a variety of chiral compounds, including amino acid derivatives. nih.govresearchgate.net The differential interactions between the CSA and the two enantiomers of the analyte result in distinct chemical shifts (Δδ), allowing for the determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration. The 3,5-dinitrobenzoyl group plays a crucial role in these interactions, often participating in π-π stacking and hydrogen bonding with the analyte.

While the general principle of its use as a CSA is well-documented, detailed NMR analyses of specific diastereomeric mixtures involving this compound are often specific to the analyte being studied. The magnitude of the chemical shift nonequivalence depends on several factors, including the solvent, temperature, and the specific nature of the intermolecular interactions between the CSA and the analyte.

Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for (R)-(-)-3,5-Dinitro-N-(1-phenylethyl)benzamide, which serves as the reference for analyzing the spectra of its diastereomeric complexes.

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
CH (phenylethyl)5.34 (dq, J = 7.16, 7.12 Hz)50.3
CH₃ (phenylethyl)1.67 (d, J = 6.92 Hz)21.4
Aromatic CH (phenyl)7.28-7.41 (m)126.3, 128.0, 129.0
Aromatic C (phenyl)141.8
Aromatic CH (dinitrobenzoyl)9.14 (t, J = 2.08 Hz), 8.93 (d, J = 2.04 Hz)121.1, 127.1
Aromatic C (dinitrobenzoyl)137.9, 148.6
C=O (amide)161.8
NH (amide)6.64 (d, J = 7.13 Hz)

Data sourced from studies on its thioamide analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Charge Transfer Phenomena

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The presence of the two nitro groups on the benzoyl moiety significantly influences the electronic structure. These strong electron-withdrawing groups, in conjunction with the phenyl and amide groups, can give rise to intramolecular charge transfer (CT) transitions.

In similar dinitrobenzoyl derivatives, charge-transfer complexes are known to form, which can be studied using UV-Vis spectroscopy. researchgate.net These CT bands typically appear at longer wavelengths (bathochromic shift) compared to the localized π-π* transitions of the individual aromatic rings. The intensity and position of these bands can be sensitive to the solvent polarity.

Experimental and Theoretical Comparison of UV-Vis Spectra

Specific experimental UV-Vis spectral data for this compound is not prominently available in the surveyed literature. However, based on studies of analogous nitroaromatic compounds, one would anticipate strong absorption in the UV region. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into the electronic transitions and a predicted UV-Vis spectrum. Such computational studies on similar molecules have shown good correlation with experimental data and can help in assigning the observed absorption bands to specific electronic transitions, including π-π* and n-π* transitions, as well as charge transfer phenomena. nih.gov

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected exact mass can be calculated from its molecular formula, C₁₅H₁₃N₃O₅.

While a published experimental HRMS spectrum for this specific compound was not found, its monoisotopic mass is listed in chemical databases. The theoretical monoisotopic mass provides a benchmark for experimental verification. HRMS analysis of closely related compounds, such as N-alkyl-3,5-dinitrobenzamides, has been successfully used to confirm their molecular formulas. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to predict the structural and electronic properties of molecules. nih.gov For 3,5-Dinitro-N-(1-phenylethyl)benzamide, these calculations would provide fundamental insights into its behavior at a molecular level.

Optimization of Molecular Geometries and Energetics

This process would involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G+(d,p)) to find the lowest energy conformation of the molecule. nih.gov The output would include optimized bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign specific vibrational modes to the observed spectral bands. nih.gov For instance, the characteristic C=O stretching frequency of the amide group would be identified. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

An MEP surface map illustrates the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. icm.edu.pl For this molecule, negative potential would be expected around the oxygen atoms of the nitro and carbonyl groups, while positive potential would be located around the amide N-H proton. icm.edu.pl

Natural Bond Orbital (NBO) Analysis for Electronic Structure

NBO analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and hyperconjugative interactions. researchgate.net It would quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, helping to explain the molecule's stability and electronic structure.

HOMO-LUMO Energy Gap and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap generally indicates higher reactivity. nih.gov This analysis would reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com This simulation would involve placing this compound into the active site of a selected target protein to predict its binding mode and affinity (docking score). The results would highlight potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Without a specified biological target, a hypothetical docking study cannot be detailed.

Ligand-Protein Binding Interactions and Binding Mode Analysis

Computational docking studies on a range of 3,5-dinitrobenzamide (B1662146) derivatives have been conducted to investigate their binding interactions within the active site of the DprE1 enzyme. mdpi.com These studies consistently show that the spatial orientation of these compounds is critical for their activity, with the most potent analogs positioning themselves in close proximity to both the catalytic cysteine residue (Cys387) and the flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com

The binding mode is largely dictated by the dinitrobenzoyl moiety, which is believed to be essential for the covalent inhibition mechanism characteristic of this class of compounds. The proposed mechanism involves the reduction of one of the nitro groups by the FAD cofactor within the DprE1 active site, forming a nitroso intermediate. This highly reactive species is then susceptible to nucleophilic attack by the thiol group of Cys387, leading to the formation of an irreversible covalent bond and subsequent inactivation of the enzyme.

The N-(1-phenylethyl) substituent of the target compound likely plays a significant role in orienting the molecule within the binding pocket, contributing to the stability of the pre-covalent complex through various non-covalent interactions.

Identification of Key Active Site Residues and Interaction Hotspots (e.g., DprE1 enzyme)

Analysis of DprE1 in complex with various inhibitors, including analogs of this compound, has revealed several key amino acid residues that constitute interaction hotspots. nih.gov These residues are critical for both the initial non-covalent binding and the subsequent covalent modification.

Key DprE1 Active Site Residues and Their Potential Interactions:

ResidueInteraction TypePotential Role in Binding this compound
Cys387 Covalent BondingThe primary site of covalent attachment after reduction of the nitro group. Proximity is essential for inhibition.
His132 van der WaalsMay interact with the benzamide (B126) group, contributing to ligand positioning.
Gly133 van der WaalsThe backbone of this residue can form van der Waals contacts with the inhibitor. nih.gov
Lys134 van der WaalsContributes to the hydrophobic pocket that accommodates the inhibitor. nih.gov
Ser228 van der WaalsPotential for van der Waals interactions with the trifluoromethyl moiety in some analogs, suggesting a role in accommodating substituents. nih.gov
Lys367 van der WaalsMay form contacts that help to stabilize the inhibitor in the active site. nih.gov
Lys418 Hydrogen BondingIn some inhibitors, this residue forms hydrogen bonds, suggesting it could interact with the amide or nitro groups of the title compound.

The central benzamide group of inhibitors in this class primarily engages in van der Waals interactions, while the terminal substituent—in this case, the 1-phenylethyl group—is likely stabilized in a hydrophobic pocket defined by these residues. nih.gov The precise conformation and interactions of the phenylethyl moiety are crucial for achieving a favorable binding orientation that facilitates the covalent reaction with Cys387.

Prediction of Binding Affinities and Orientations

The binding affinity of dinitrobenzamide derivatives is a composite of both non-covalent interactions and the propensity for covalent bond formation. Computational docking programs are used to predict the binding orientation (pose) and to estimate the strength of the initial, non-covalent interaction, often expressed as a docking score. For a series of benzothiazinone analogs, which are structurally related to dinitrobenzamides and also target DprE1, covalent docking scores have been reported in the range of -9.0 to -15.7 kcal/mol, indicating strong binding affinity. plos.org

While specific binding affinity values for this compound are not available, studies on analogs demonstrate that modifications to the N-substituent significantly impact activity. For instance, in a series of N-alkyl-3,5-dinitrobenzamides, activity was found to be highest with intermediate lipophilicity, suggesting an optimal balance of hydrophobic interactions and solubility is required for effective binding. nih.govresearchgate.net The phenylethyl group of the title compound would contribute to this lipophilicity and engage in hydrophobic interactions within the active site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions in a more realistic, solvated environment.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

Although no MD simulation studies have been published specifically for the this compound-DprE1 complex, simulations performed on other DprE1 inhibitors reveal important dynamic features. jpionline.orgnih.gov Typically, these simulations, often run for periods of 100 to 200 nanoseconds, are used to assess the stability of the docked pose. jpionline.orgnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD trajectory over the course of the simulation suggests that the ligand remains securely bound in its predicted orientation. For other potent DprE1 inhibitors, MD simulations have confirmed the stability of the ligand within the active site, maintaining key interactions with residues like Lys418 throughout the simulation. plos.org It is hypothesized that this compound would exhibit similar stability, allowing the dinitrobenzoyl moiety to remain positioned for the covalent reaction.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For antitubercular agents, QSAR models are valuable for predicting the activity of new compounds and for identifying the key physicochemical properties that drive potency.

While a specific QSAR model for this compound has not been developed, studies on related nitroaromatic compounds and other DprE1 inhibitors highlight relevant molecular descriptors. For N-alkyl-3,5-dinitrobenzamides, a clear parabolic relationship was observed between the logarithm of the partition coefficient (logP) and antimycobacterial activity. nih.govresearchgate.net This indicates that an optimal lipophilicity is crucial for efficacy; compounds that are either too hydrophilic or too lipophilic show diminished activity.

In broader QSAR studies of antitubercular compounds, various descriptors have been shown to correlate with activity: physchemres.org

Common Descriptors in Antitubercular QSAR Models:

Descriptor TypeExampleRelevance to Dinitrobenzamides
Electronic Partial charges, Dipole momentThe strong electron-withdrawing nature of the two nitro groups is a key electronic feature, essential for the reduction by FAD and subsequent covalent inhibition.
Topological Molecular connectivity indicesThese descriptors relate to the size, shape, and branching of the molecule, which are important for fitting into the DprE1 active site.
Physicochemical logP (Lipophilicity)As demonstrated in analogs, this is a critical parameter modulating the activity of 3,5-dinitrobenzamides. nih.govresearchgate.net

A 3D-QSAR model developed for a series of azaindole DprE1 inhibitors yielded a high regression coefficient (R²) of 0.9608 and a predictive coefficient (Q²) of 0.7313, indicating a robust and predictive model. nih.gov Such models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. A similar approach applied to 3,5-dinitrobenzamide derivatives could guide the design of more potent analogs by optimizing the substituents on the amide nitrogen.

Molecular Interactions and Recognition Mechanisms

Non-Covalent Interactions (NCIs) in Benzamide (B126) Systems

The efficacy of 3,5-Dinitro-N-(1-phenylethyl)benzamide as a chiral solvating agent is rooted in its molecular architecture, which is conducive to a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the formation of diastereomeric complexes with distinct physicochemical properties, enabling chiral recognition. The key functional groups facilitating these interactions are the amide linkage (a hydrogen bond donor and acceptor), the electron-deficient 3,5-dinitrophenyl ring (a π-acidic system), and the phenyl group of the phenylethyl moiety.

Hydrogen Bonding Networks within Benzamide Derivatives and Their Complexes

Hydrogen bonding is a primary driving force in the molecular recognition events involving benzamide derivatives. In the case of this compound, the amide N-H group acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. When interacting with a chiral analyte, such as an alcohol or an amine, the amide can form intermolecular hydrogen bonds. For instance, the N-H of the benzamide can donate a hydrogen bond to a lone pair on an oxygen or nitrogen atom of the analyte, or the analyte's hydroxyl or amino proton can donate a hydrogen bond to the benzamide's carbonyl oxygen.

In the solid state, N-substituted benzamides often form infinite chains through N—H⋯O intermolecular hydrogen bonds. digitellinc.com This propensity for hydrogen bonding is central to the formation of the diastereomeric complexes necessary for chiral discrimination. Modifications to the benzamide structure, such as the introduction of electron-withdrawing groups like chlorine, can increase the acidity of the amide hydrogen, leading to stronger hydrogen bonds and potentially improved enantiodifferentiation. bohrium.com

Investigation of π–Hole Interactions Involving Nitroaromatic Moieties

The 3,5-dinitrophenyl group in this compound creates a region of positive electrostatic potential on the face of the aromatic ring, often referred to as a π-hole. This electron-deficient π-system can engage in favorable interactions with electron-rich species. The nitro groups, being powerful electron-withdrawing substituents, significantly enhance the π-acidity of the aromatic ring.

Role of π–π Stacking Interactions in Molecular Self-Assembly and Recognition

The presence of two aromatic rings in this compound—the electron-deficient 3,5-dinitrophenyl ring and the electron-rich phenyl ring of the 1-phenylethyl group—makes it highly susceptible to π–π stacking interactions. These interactions occur when two aromatic rings orient themselves in a face-to-face or face-to-edge manner.

In the context of chiral recognition, the 3,5-dinitrophenyl ring of the benzamide can stack with an aromatic moiety on the chiral analyte. The strength and geometry of this stacking can differ between the two enantiomers of the analyte due to steric constraints, thus contributing to the differentiation of the diastereomeric complexes. The interaction between the electron-deficient dinitrophenyl ring and an electron-rich aromatic ring of an analyte is a classic example of a donor-acceptor π–π stacking interaction, which is generally stronger than stacking between two neutral aromatic rings.

Hydrophobic Interactions in Ligand-Target Recognition

Hydrophobic interactions, driven by the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment, can also play a role in the recognition process, particularly in relevant solvent systems. The phenyl group of the 1-phenylethyl moiety and the aromatic rings of this compound are hydrophobic.

When interacting with a chiral analyte that also possesses hydrophobic regions, these groups can associate to minimize their contact with a polar solvent, contributing to the stability of the diastereomeric complex. The specificity of this interaction is influenced by the three-dimensional shape of the interacting hydrophobic surfaces, which can differ for the two enantiomers of the analyte, thereby aiding in chiral discrimination.

Mechanisms of Chiral Recognition in N-(1-Phenylethyl)benzamide

The fundamental principle behind the use of this compound as a chiral solvating agent is its ability to form diastereomeric complexes with enantiomeric analytes. These diastereomeric complexes are not mirror images of each other and thus have different physical and chemical properties, most notably, different NMR spectra.

Formation of Diastereomeric Complexes with Chiral Solvating Agents

When a racemic or scalemic mixture of a chiral analyte is dissolved with an enantiomerically pure form of this compound (for instance, the (R)-enantiomer), two different diastereomeric complexes are formed: [(R)-benzamide]·[(R)-analyte] and [(R)-benzamide]·[(S)-analyte]. The differing spatial arrangement of the constituent molecules in these two complexes leads to distinct magnetic environments for the protons of both the benzamide and the analyte.

This difference in the magnetic environment results in separate signals in the ¹H NMR spectrum for the two diastereomers, a phenomenon known as chemical shift non-equivalence. The magnitude of the separation between these signals (ΔΔδ) is a measure of the chiral recognition efficiency. The interactions detailed in the previous sections—hydrogen bonding, π-hole interactions, π–π stacking, and hydrophobic interactions—all contribute to the structural differences between the two diastereomeric complexes and thus to the observed chemical shift non-equivalence.

A study on a modified Kagan's amide, N-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-3,5-dinitrobenzamide, provides a concrete example of the chemical shift non-equivalence observed in the ¹H NMR spectrum upon complexation with a racemic analyte. While this is a derivative, the principles of interaction and the resulting spectral differentiation are directly analogous to those of the parent this compound. The data below illustrates the differentiation of the enantiomers of racemic N-(1-phenylethyl)acetamide.

Analyte Proton Chemical Shift δ (ppm) of Diastereomer 1 Chemical Shift δ (ppm) of Diastereomer 2 Chemical Shift Difference Δδ (ppm)
CH₃ 1.35 1.32 0.03
CH 5.05 5.01 0.04
NH 6.45 6.42 0.03

Table 1: ¹H NMR data for the diastereomeric complexes formed between a modified Kagan's amide and racemic N-(1-phenylethyl)acetamide in CDCl₃. The chemical shift differences (Δδ) allow for the quantification of each enantiomer. rsc.org

This observable separation of signals allows for the determination of the enantiomeric excess (ee) of the analyte by integrating the areas of the corresponding peaks. The effectiveness of this compound and its derivatives as chiral solvating agents has been demonstrated for a wide variety of functional groups, including alcohols, amines, amides, carboxylic acids, and sulfoxides. researchgate.netmdpi.com

Influence of Functional Groups on Chiral Discrimination Efficiency

This compound is a well-established chiral solvating agent (CSA) utilized for the resolution of enantiomers by nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Its effectiveness hinges on the formation of transient diastereomeric complexes with analyte molecules through non-covalent interactions (NCIs). researchgate.netresearchgate.net The efficiency of this chiral discrimination is profoundly influenced by the functional groups present in both the CSA and the analyte.

The core structure of this compound features key components that contribute to its discriminatory power: a stereogenic center at the 1-phenylethyl moiety, an amide linkage, and an aromatic ring substituted with two electron-withdrawing nitro groups. This arrangement allows for a variety of NCIs, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. researchgate.net

This CSA has proven effective in discriminating a wide array of analytes possessing various functional groups, such as:

Alcohols researchgate.net

Amines and Amides researchgate.net

Carboxylic acids researchgate.net

Phosphine (B1218219) oxides researchgate.net

Sulfoxides researchgate.net

The primary interactions responsible for chiral recognition involve the formation of hydrogen bonds between the amide N-H of the CSA and a hydrogen bond acceptor on the analyte, or between the amide carbonyl of the CSA and a hydrogen bond donor on the analyte. The dinitrophenyl ring, being electron-deficient, acts as a π-acceptor, readily participating in π-π stacking interactions with electron-rich aromatic rings of the analyte.

Studies on related dinitrobenzoyl derivatives have provided further insight into the role of specific functional groups. For instance, in the chiral recognition of dinitrobenzoyl (DNB) leucine (B10760876) derivatives, it has been observed that the C-terminal carboxamide oxygen of the analyte is involved in a crucial hydrogen bonding interaction. sci-hub.se Furthermore, the enantioselectivity was found to be greatest for tertiary N,N'-dialkylamide derivatives, indicating that the nature of the amide substitution significantly impacts the stability and geometry of the diastereomeric complex. sci-hub.se

Molecular Mechanisms of Target Engagement

Beyond its application in chiral separations, the 3,5-dinitrobenzamide (B1662146) scaffold is of significant interest in medicinal chemistry, particularly as an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) from Mycobacterium tuberculosis. researchgate.netresearchgate.net The engagement of this compound and related compounds with their biological targets is governed by specific molecular mechanisms.

Investigation of Nitro Group Reduction and Covalent Adduct Formation (e.g., with Cys387 of DprE1)

A key mechanism of action for many nitroaromatic compounds, including dinitrobenzamides, as DprE1 inhibitors is through covalent modification of the enzyme. researchgate.netresearchgate.net This process is initiated by the reduction of one of the nitro groups on the aromatic ring to a nitroso species. nih.gov This reduction is thought to be facilitated by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of DprE1. nih.gov

The highly reactive nitroso intermediate is then susceptible to nucleophilic attack by a cysteine residue, specifically Cys387, in the active site of DprE1. researchgate.netnih.gov This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition of its function. researchgate.net DprE1 is essential for the biosynthesis of the mycobacterial cell wall, and its inactivation is lethal to the bacterium. researchgate.net While this mechanism has been established for the broader class of dinitrobenzamide inhibitors, direct experimental confirmation for this compound itself is not extensively documented in the available literature.

Role of Specific Chemical Features (e.g., nitro groups, linker flexibility, terminal aromaticity) in Modulating Target Interaction

The specific chemical features of this compound play distinct roles in its interaction with biological targets.

Nitro Groups : The two nitro groups are paramount for the covalent inhibition of DprE1. researchgate.netnih.gov Their strong electron-withdrawing nature makes the aromatic ring electron-deficient and facilitates the reductive activation required for covalent bond formation. nih.gov The 3,5-disubstitution pattern has been shown to be particularly effective for anti-tubercular activity in related N-alkyl nitrobenzamides. researchgate.net

Linker Flexibility : The amide bond and the ethyl linker between the dinitrobenzoyl moiety and the terminal phenyl group provide a degree of conformational flexibility. This flexibility can be crucial for the molecule to adopt an optimal orientation within a binding pocket to facilitate the necessary interactions for binding and subsequent covalent modification. The nature of the linker in other 3,5-dinitrobenzamide derivatives has been shown to significantly impact their bioactivity. nih.gov

Terminal Aromaticity : The terminal phenyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with amino acid residues in the target's binding site. These interactions contribute to the initial binding and proper positioning of the molecule for subsequent covalent modification. The presence of a terminal aromatic moiety has been identified as a key structural feature influencing the activity of 3,5-dinitrobenzamide derivatives. nih.gov

Thermodynamic and Kinetic Aspects of Molecular Binding

The binding of this compound to its targets can be characterized by both thermodynamic and kinetic parameters.

Enthalpy (ΔH) : The formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals interactions, is an enthalpically driven process. The π-π stacking between the dinitrophenyl ring and aromatic residues of a binding partner also contributes favorably to the enthalpy of binding.

Entropy (ΔS) : The entropic contribution to binding can be complex. There is typically a loss of conformational entropy as the flexible molecule adopts a more rigid conformation upon binding. However, the release of ordered solvent molecules from the binding surfaces can lead to a favorable increase in entropy.

Kinetic Aspects: The kinetics of binding describe the rates of association and dissociation of the molecule and its target. For a covalent inhibitor like those in the dinitrobenzamide class, the kinetic analysis is more complex. The process can often be modeled as a two-step mechanism: an initial non-covalent binding event followed by an irreversible covalent modification.

Progress curve analysis is a common method to study the kinetics of covalent enzyme inhibition. This involves monitoring the enzyme's activity over time in the presence of the inhibitor. Such analyses can provide information on the rate constants for both the initial binding and the subsequent covalent modification. While specific kinetic studies on this compound as a DprE1 inhibitor are not available, this approach has been used to characterize other covalent inhibitors of this enzyme.

Structure Activity Relationship Sar Studies in Research Contexts

Systematic Variation of Substituents on the Dinitrobenzamide Core

The two nitro groups on the benzamide (B126) core are fundamental to the activity observed in many of its derivatives. acs.org Their electron-withdrawing nature and capacity for hydrogen bonding are key to molecular interactions. nih.govnih.gov Studies have demonstrated that both the number and the specific positioning of these groups are critical.

Table 1: Effect of Nitro Group Substitution on Antimycobacterial Activity. acs.org
Compound StructureSubstitution PatternRelative In Vitro Activity
3,5-Dinitrobenzyl AnalogueTwo NO₂ groups at meta-positionsHigh
2,4-Dinitrobenzyl AnalogueTwo NO₂ groups at ortho- and para-positionsSubstantially Lower
3-Nitro-5-(trifluoromethyl)benzyl AnalogueOne NO₂ and one CF₃ groupInactive
3-Amino-5-nitrobenzyl AnalogueOne NO₂ and one NH₂ groupInactive

The introduction of alkyl chains to the dinitrobenzamide core can significantly modify the molecule's physicochemical properties, such as its hydrophobicity and ability to interact with biological membranes or surfaces. The length and branching of these chains influence interfacial properties, which can be critical for biological activity. researchgate.net

Generally, increasing the length of an alkyl chain enhances the hydrophobic character of a molecule. mdpi.com This can be observed through measurements like the water contact angle on surfaces coated with molecules bearing different chain lengths; the angle typically increases with chain length up to an optimal point. mdpi.comunair.ac.id For instance, in a study on alkylsilane coatings, the water contact angle increased as the alkyl chain grew from one carbon (C1) to eight carbons (C8), indicating greater hydrophobicity. mdpi.com However, a much longer chain (C16) led to a decrease in the contact angle, which was attributed to the long chains collapsing or creating a disordered surface. mdpi.com This suggests that an optimal chain length often exists for maximizing specific interfacial properties. researchgate.netnih.gov In the context of dinitrobenzoyl derivatives, studies on the antifungal activity of 3,5-dinitrobenzoate (B1224709) esters found that compounds with shorter alkyl side chains demonstrated more potent biological activity profiles. researchgate.net

Table 2: Illustrative Effect of Alkyl Chain Length on Water Contact Angle (Hydrophobicity). mdpi.com
Alkyl Chain LengthExample SilaneResulting Water Contact AngleInterpretation
Short (C1)MTMSLowerLess Hydrophobic
Medium (C8)OTMSHighestMost Hydrophobic
Long (C16)HDTMSLower than C8Disordered molecular packing reduces hydrophobicity

The addition of terminal aromatic or heterocyclic groups to the dinitrobenzamide structure has been identified as a key strategy for enhancing biological activity. nih.govnih.gov In studies developing new antitubercular drugs based on the 3,5-dinitrobenzamide (B1662146) scaffold, the incorporation of a terminal aromatic moiety was a structural feature that consistently and significantly increased the potency of the compounds. nih.gov This effect was observed across a diverse library of derivatives. nih.gov

For example, compounds with a flexible linker connecting the dinitrobenzamide core to a terminal aromatic ring were among the most active candidates, with potencies comparable to the frontline drug isoniazid. nih.govnih.gov The nature of the terminal group can be varied, with research showing that five-membered heterocyclic rings, such as tetrazoles and oxadiazoles, linked to a 3,5-dinitrobenzyl moiety also result in compounds with excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. acs.org

Table 3: Impact of Terminal Aromatic Groups on the Antitubercular Activity of Dinitrobenzamide Derivatives. nih.gov
Compound FamilyStructural FeatureGeneral Activity Level
Family b, eLacking a terminal aromatic ringLower
Family c, dContaining a terminal aromatic ringSignificantly Higher

Correlation of Structural Features with Molecular Recognition Events

Understanding how specific structural features translate into molecular interactions is the central goal of SAR studies. Physicochemical properties like lipophilicity and electronic effects are key descriptors that correlate molecular structure with binding performance and biological function.

Lipophilicity, often quantified as the octanol-water partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes to reach its target. researchgate.netmdpi.com A clear relationship often exists between a compound's lipophilicity and its binding affinity for a biological target, such as a receptor or an enzyme. nih.govnih.gov

Table 4: General Correlation between Lipophilicity and Enzyme Binding Affinity. nih.gov
Physicochemical PropertyDescriptorBinding AffinityDescriptorGeneral Trend
LipophilicityLog K(ow)Enzyme BindingLog (1/K(m))Binding affinity (1/K(m)) generally increases with lipophilicity (K(ow))

The electronic properties of substituents have a profound impact on molecular interactions. studypug.com Groups are broadly classified as either electron-donating (EDG), which push electron density into an attached aromatic ring, or electron-withdrawing (EWG), which pull electron density away. youtube.comyoutube.com

The nitro group is a potent electron-withdrawing group, a characteristic that significantly influences the electronic distribution of the benzamide core. nih.govsvedbergopen.com This strong EWG effect makes the aromatic ring electron-deficient and can enhance interactions with electron-rich (nucleophilic) residues in a protein's active site. nih.gov The necessity of the 3,5-dinitro pattern for the antitubercular activity of certain compounds highlights a very specific electronic requirement for molecular recognition. acs.org As noted earlier, replacing a nitro group with either another EWG (trifluoromethyl) or an EDG (amino) was not tolerated, suggesting that the precise electronic signature and geometry of the two nitro groups are essential. acs.org The influence of these electronic effects can be highly target-specific. In a study of enzyme inhibitors, the addition of electron-withdrawing para-substituents to an aromatic ring increased the potency of inhibition for one enzyme (MAO A), while having virtually no effect on a related enzyme (MAO B). nih.gov This demonstrates that the electronic tuning of a molecule must be considered in the context of its specific biological target. nih.govresearchgate.net

Table 5: Influence of Electronic Group Type on Biological Activity. acs.orgnih.gov
Compound SeriesSubstituent TypeExample GroupEffect on Activity
DinitrobenzamidesStrong EWG (Required)-NO₂Essential for high antitubercular activity
DinitrobenzamidesReplacement EWG-CF₃Loss of activity
DinitrobenzamidesReplacement EDG-NH₂Loss of activity
Fluoro-cyclopropylaminesEWG-Cl, -FIncreased potency for MAO A inhibition
Fluoro-cyclopropylaminesEDG-CH₃, -OCH₃No influence on MAO A inhibition

Stereochemical Dependence of Molecular Interactions

The most well-characterized aspect of 3,5-Dinitro-N-(1-phenylethyl)benzamide's molecular interactions is its stereochemical dependence, primarily in its function as a chiral solvating agent, where it is often referred to as Kagan's amide. The presence of a stereocenter at the 1-phenylethyl moiety allows for the formation of diastereomeric complexes with other chiral molecules. This discrimination is a result of differential non-covalent interactions, such as hydrogen bonding and π-π stacking, between the enantiomers of an analyte and the chiral environment provided by this compound.

While this application does not directly describe a biological SAR, it fundamentally underscores the importance of stereochemistry in the molecular recognition of this compound. It is plausible that if this compound were to interact with a chiral biological target, such as an enzyme or receptor, the binding affinity and subsequent biological effect would also be stereospecific. The (R)- and (S)-enantiomers would likely exhibit different potencies, with one enantiomer fitting more favorably into the binding site.

Insights from Comparative SAR Studies with Analogues and Known Probes

In the absence of direct SAR studies on this compound, insights can be gleaned from comparative analysis with other nitroaromatic compounds that have been studied for their biological activities.

Comparison with Nitrobenzothiazinone Scaffolds and Related Nitroaromatic Compounds

Nitrobenzothiazinones (BTZs) are a class of potent antitubercular agents that, like this compound, are nitroaromatic compounds. SAR studies on BTZs have revealed several key features crucial for their activity. The nitro group is essential for the mechanism of action, which involves reductive activation within the mycobacterial cell to form a reactive nitroso species. This species then covalently modifies the enzyme DprE1, a key component in the synthesis of the mycobacterial cell wall.

The position of the nitro group on the aromatic ring and the nature of the substituents significantly influence the activity of BTZs. Generally, a higher lipophilicity is correlated with increased antimycobacterial activity, likely facilitating cell wall penetration.

By analogy, the two nitro groups on the benzamide ring of this compound are expected to be critical for any potential antimicrobial or other biological activity that relies on a similar reductive activation mechanism. The dinitro substitution pattern would significantly influence the electron-deficient nature of the aromatic ring and its reduction potential.

The following table provides a comparative overview of the structural features and their known or inferred importance for the activity of nitrobenzothiazinones and this compound.

FeatureNitrobenzothiazinonesThis compound (Inferred)
Nitro Group Essential for reductive activation and covalent modification of the target enzyme.Likely crucial for any activity dependent on reductive bioactivation. The dinitro substitution would enhance the electrophilic character of the aromatic ring.
Aromatic System The benzothiazinone core provides the structural scaffold.The benzamide core serves as the scaffold.
Substituents Modifications at various positions modulate lipophilicity and target engagement.The N-(1-phenylethyl) group contributes to the overall lipophilicity and introduces a chiral center, suggesting potential for stereospecific interactions with biological targets.
Lipophilicity Positively correlated with antimycobacterial activity.The overall lipophilicity, influenced by the phenyl and ethyl groups, would likely play a role in cell permeability and interaction with hydrophobic pockets of a target.

Elucidation of Pharmacophoric Requirements through SAR Data

Based on the limited available information and comparisons with other nitroaromatic compounds, a hypothetical pharmacophore for the biological activity of this compound can be proposed. A pharmacophore model for a series of nitroaromatic antitubercular agents has suggested the importance of a nitro group, an aromatic ring, and hydrogen bond acceptor features.

For this compound, the key pharmacophoric features would likely include:

Two Nitro Groups: These act as strong electron-withdrawing groups and potential sites for metabolic activation. They are likely key hydrogen bond acceptors.

Aromatic Ring: The central phenyl ring serves as a rigid scaffold for the presentation of the other functional groups.

Amide Linkage: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing key interaction points with a biological target.

Chiral Phenylethyl Moiety: This group contributes a hydrophobic region (the phenyl ring) and a stereocenter, suggesting that interactions with a target could be enantioselective.

The table below summarizes these potential pharmacophoric features.

Pharmacophoric FeatureRole
3,5-Dinitrobenzoyl groupElectron-deficient aromatic system, potential for π-π stacking, hydrogen bond acceptor (nitro groups).
Amide LinkerHydrogen bond donor and acceptor.
(1-phenylethyl) groupHydrophobic interactions, stereospecific interactions.

It is crucial to emphasize that without dedicated biological screening and systematic SAR studies of this compound and its analogues, these insights remain largely speculative. Future research is needed to validate these hypotheses and to fully elucidate the structure-activity relationships of this compound in various biological contexts.

Advanced Applications and Research Paradigms

Development and Optimization of Chiral Solvating Agents

The ability to distinguish between enantiomers is of paramount importance in pharmaceutical and chemical research. 3,5-Dinitro-N-(1-phenylethyl)benzamide has played a significant role in the advancement of chiral recognition methodologies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.

Utility of this compound as a Chiral Solvating Agent in NMR Spectroscopy

(R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide, widely known as Kagan's amide, is a well-established and validated chiral solvating agent (CSA) used for the spectral resolution of enantiomers by ¹H NMR spectroscopy. preprints.orgpreprints.orgnih.govmdpi.com The fundamental principle behind its efficacy lies in its ability to form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum, a phenomenon quantified by the chemical shift nonequivalence (ΔΔδ).

The chiral recognition capabilities of Kagan's amide are attributed to a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The 3,5-dinitrobenzoyl group acts as a π-acceptor, while the amide N-H group can serve as a hydrogen bond donor. This multifaceted interaction potential allows for the effective discrimination of a wide array of chiral molecules.

The utility of this compound as a CSA has been demonstrated for a diverse range of functional groups, including:

Alcohols

Amines and amides

Carboxylic acids

Phosphine (B1218219) oxides

Sulfoxides

The magnitude of the induced chemical shift differences depends on the structure of the analyte, the solvent, and the concentration of the CSA. Below is a representative table illustrating the application of this compound in the chiral discrimination of various analytes.

Analyte ClassRepresentative AnalyteObserved ProtonTypical ΔΔδ (ppm)
Alcohols1-PhenylethanolCH-OH0.05 - 0.15
Aminesα-MethylbenzylamineCH-NH₂0.08 - 0.20
Carboxylic AcidsIbuprofenα-CH0.04 - 0.12
SulfoxidesMethyl phenyl sulfoxideS=O adjacent CH₃0.10 - 0.25
Phosphine OxidesMethylphenylphosphine oxideP-CH₃0.07 - 0.18

Design of Novel Chiral Solvating Agents Based on Benzamide (B126) Scaffolds

The success of this compound has inspired the design and synthesis of novel chiral solvating agents based on the benzamide scaffold to enhance enantiomeric recognition and broaden the scope of resolvable analytes. Research in this area focuses on systematic modifications of the core structure to amplify the intermolecular interactions responsible for chiral discrimination.

Key design strategies for novel benzamide-based CSAs include:

Modification of the Aromatic Rings: Introducing different substituents on the benzoyl or the phenylethyl moiety can modulate the electronic properties and steric hindrance of the CSA. For instance, replacing the nitro groups with other electron-withdrawing or electron-donating groups can fine-tune the π-π interactions.

Alteration of the Chiral Moiety: Employing different chiral amines in the synthesis of the benzamide can lead to CSAs with varied steric and electronic environments around the chiral center, potentially improving the resolution of specific classes of analytes. A notable example is the use of trans-1,2-diaminocyclohexane (DACH) as a chiral scaffold to create a new class of benzamide-based CSAs.

Introduction of Additional Interaction Sites: Incorporating other functional groups capable of strong intermolecular interactions, such as additional hydrogen bond donors or acceptors, can enhance the stability and diastereomeric differentiation of the CSA-analyte complexes.

A recent study detailed the synthesis of a series of enantiomerically pure trans-DACH-derived benzamides. These novel CSAs were evaluated for their ability to discriminate the enantiomers of mandelic acid and other chiral carboxylic acids, amino acid derivatives, and phosphoric acids using ¹H, ¹⁹F, and ³¹P NMR spectroscopy, demonstrating the potential of this design strategy.

Chemical Probes for Biological Target Characterization

Derivatives of dinitrobenzamide have been explored as chemical probes for investigating biological systems, particularly in the context of enzyme inhibition and molecular recognition. The inherent reactivity and binding capabilities of the dinitrobenzamide core make it a valuable scaffold for designing targeted molecular tools.

Use of Dinitrobenzamide Derivatives in Exploring Enzyme Inhibition Mechanisms

Dinitrobenzamide derivatives have emerged as potent inhibitors of various enzymes, with a significant focus on their antimycobacterial activity. A key target of these compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. ontosight.ainih.govnih.gov

The mechanism of inhibition often involves the nitro groups present on the benzamide ring. In the case of DprE1, the dinitrobenzamide derivatives act as covalent inhibitors. The enzymatic activity of DprE1 reduces one of the nitro groups to a nitroso intermediate, which then forms a covalent bond with a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. ontosight.ainih.gov

The exploration of dinitrobenzamide derivatives as enzyme inhibitors has led to the following key findings:

The 3,5-dinitro substitution pattern is often crucial for potent inhibitory activity against DprE1. nih.gov

Modifications to the amine portion of the benzamide can be used to tune the potency and selectivity of the inhibitors.

These compounds have shown efficacy against drug-resistant strains of M. tuberculosis, highlighting their potential as novel therapeutic agents. nih.gov

Design of Benzamide-Based Probes for Specific Molecular Recognition Systems

The benzamide scaffold has also been utilized in the design of chemical probes for the detection and characterization of specific molecular targets, including ions and biomolecules. By functionalizing the benzamide core with reporter groups, such as fluorophores, researchers can create probes that signal the presence of a target through a change in their photophysical properties.

The design principles for such probes often involve:

A recognition unit that selectively binds to the target molecule.

A signaling unit (e.g., a fluorophore) that reports on the binding event.

A linker that connects the recognition and signaling units.

Strategic Design in Chemical Biology

The application of this compound and its derivatives extends beyond their direct applications into the realm of strategic design in chemical biology. The well-understood principles of molecular recognition that govern its function as a chiral solvating agent can be leveraged to inform the design of more complex chemical tools and therapeutic agents.

The 3,5-dinitrobenzoyl moiety, in particular, is a valuable building block in chemical biology due to its strong π-acceptor properties. researchgate.net This characteristic is frequently exploited to create specific and strong interactions with π-donating systems, such as aromatic amino acid residues in proteins or electron-rich heterocyclic compounds. This principle of complementary π-π interactions is a cornerstone of rational drug design and the development of chemical probes.

Furthermore, the chiral nature of this compound provides a template for the design of enantioselective binders for biological targets. The stereochemical information encoded in this molecule can be transferred to new molecular designs aimed at selectively interacting with one enantiomer of a chiral biomolecule or a specific conformation of a protein.

In essence, the strategic design in chemical biology involving this compound and its analogs is not just about its direct use, but about abstracting its key molecular recognition features—chirality, hydrogen bonding capability, and π-acidity—and applying these principles to the development of novel molecules with tailored functions for probing and manipulating biological systems. This includes the design of enzyme inhibitors, protein-protein interaction modulators, and highly specific molecular probes. The foundational knowledge gained from studying the interactions of this compound continues to inform and guide the broader field of chemical biology.

Integration of Computational and Experimental Approaches in Benzamide Research

The study of benzamide derivatives, including this compound, has been significantly enhanced by the synergy between computational and experimental methodologies. This integrated approach provides a deeper understanding of molecular structures, properties, and interactions, which is crucial for designing new compounds with specific functions. mdpi.comresearchgate.net Modern drug discovery and materials science increasingly rely on computational tools to predict molecular behavior, thereby guiding and refining laboratory work. mdpi.comresearchgate.net

Computational Techniques in Benzamide Studies:

Density Functional Theory (DFT): DFT calculations are employed to analyze the conformational and reactivity properties of benzamide derivatives. These studies help in understanding the electronic structure, stability, and potential reaction pathways of the molecules. tandfonline.com

Molecular Docking: This technique is a cornerstone of modern drug design, used to predict how a ligand (like a benzamide derivative) will bind to the active site of a receptor protein. mdpi.com By simulating the interaction between the small molecule and the protein, researchers can estimate the binding affinity and identify key interactions, which is invaluable for designing potent enzyme inhibitors. mdpi.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-protein complexes and the conformational changes that may occur upon binding. tandfonline.com

Experimental Validation and Characterization:

Computational predictions are validated and complemented by a suite of experimental techniques. The synthesis of novel benzamide compounds is followed by rigorous characterization to confirm their chemical structures. rsc.org

Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and mass spectrometry (EIMS) are essential for elucidating the exact structure of the synthesized compounds. mdpi.com For complex structures, advanced 2D NMR techniques like COSY, HMQC, and HMBC are utilized for complete spectral assignment. mdpi.com

Enzyme Inhibition Assays: For benzamides designed as potential enzyme inhibitors, in vitro assays are conducted to determine their biological activity. These experiments measure parameters like the IC₅₀ value, which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%. mdpi.com

This iterative cycle of computational prediction and experimental verification accelerates the research process. For instance, in the development of new alpha-glucosidase inhibitors, molecular docking studies were used to predict the binding modes of novel benzotriazinone carboxamides, and the results were then correlated with their experimentally determined inhibitory activities. mdpi.com Similarly, combined experimental and computational studies on the transamidation of secondary amides have utilized DFT to calculate transition states and reaction energies, providing a mechanistic understanding of the catalytic process. rsc.org

Methodology Application in Benzamide Research Key Insights
Computational
Density Functional Theory (DFT)Analysis of molecular structure, reactivity, and electronic properties. tandfonline.comProvides data on molecular orbitals (HOMO, LUMO), electrostatic potential, and reaction energetics. rsc.org
Molecular DockingPrediction of binding modes and affinities of benzamide ligands with target proteins (e.g., enzymes). mdpi.comIdentifies key amino acid interactions and helps in structure-based drug design. tandfonline.com
Molecular Dynamics (MD)Simulation of the dynamic behavior and stability of ligand-receptor complexes. tandfonline.comReveals conformational changes and stability of the binding pose over time.
Experimental
Chemical SynthesisCreation of novel benzamide derivatives. rsc.orgEnables the production of compounds for biological testing and characterization.
Spectroscopic Analysis (NMR, FT-IR, MS)Structural elucidation and confirmation of synthesized compounds. mdpi.comVerifies molecular formula and connectivity, ensuring the correct compound has been made. mdpi.com
In Vitro Enzyme AssaysMeasurement of the biological activity, such as enzyme inhibition (IC₅₀ values). mdpi.comQuantifies the potency of the compounds and validates computational predictions.

Exploration of Prodrug Design Principles for Enzyme-Activated Systems (e.g., Nitroreductase)

The concept of a prodrug involves designing a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. This strategy is particularly valuable for improving drug delivery, reducing toxicity, and achieving site-specific activation. researchgate.net Nitroaromatic compounds, such as dinitrobenzamides, are excellent candidates for prodrugs in systems utilizing nitroreductase (NTR) enzymes. nih.govrsc.org These enzymes are found in various bacteria and can be expressed in targeted cancer cells for applications like Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.gov

The Nitroreductase (NTR) System:

Nitroreductases are a class of FMN-dependent enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. nih.gov The mechanism involves a two-electron reduction of a nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) or further to an amine (-NH₂), using NADH or NADPH as an electron donor. researchgate.netnih.gov This reduction is the key activation step for the prodrug.

Principles of Nitroreductase-Activated Prodrug Design:

The design of effective dinitrobenzamide-based prodrugs hinges on several key principles derived from structural and mechanistic studies of the E. coli nitroreductase enzyme. nih.gov

Substrate Specificity and Binding: The prodrug must fit within the active site of the NTR enzyme. Crystal structures of NTR complexed with dinitrobenzamide prodrugs reveal that the binding is governed by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The nitro groups of the prodrug form direct hydrogen bonds with key amino acid residues in the active site, such as Serine, Asparagine, Threonine, and Lysine. nih.gov

Position of the Reducible Nitro Group: The orientation of the prodrug within the active site is critical. For efficient reduction, the nitro group must be positioned correctly relative to the FMN cofactor. Studies suggest that steric factors can limit the possible binding orientations. For example, placing a bulky group like a nitrogen mustard on the benzamide ring can restrict its conformation, and the reducible nitro group should ideally be located para to this group for effective activation. nih.gov

Self-Immolative Linkers: Following the reduction of the nitro group to a hydroxylamine, a cascade of electronic rearrangements is triggered. This is often facilitated by a "self-immolative" linker, which is a molecular spacer designed to fragment and release the active drug molecule after the initial enzymatic activation. researchgate.net This process ensures that the active, and often cytotoxic, agent is released specifically in the cells expressing the nitroreductase enzyme.

Modulating Specificity: While much of prodrug design focuses on modifying the substrate, another approach is to engineer the enzyme itself. Modifying amino acid residues within or surrounding the active site, such as Phenylalanine 124 (Phe124), can alter the enzyme's substrate specificity and potentially improve the activation of a particular prodrug. nih.gov

The development of nitroarene-based prodrugs aims to enhance therapeutic outcomes by mitigating off-target effects and improving solubility. rsc.org For instance, halogenated phenazine (B1670421) antibacterial agents have been successfully converted into nitroarene prodrugs. These prodrugs are activated by intracellular bacterial nitroreductases, releasing the active agent specifically within the bacteria, thereby demonstrating a targeted approach to combating antibiotic resistance. rsc.org

Design Principle Mechanism/Rationale Example/Application
Enzyme-Specific Activation Utilizes enzymes (like NTR) that are overexpressed in target cells or introduced via gene therapy (GDEPT). nih.govDinitrobenzamide mustard prodrugs activated by E. coli nitroreductase in cancer cells. nih.gov
Selective Nitro Reduction The NTR enzyme reduces a nitro group to a hydroxylamine, initiating drug release. researchgate.netnih.govThe 4-nitro group on a benzamide ring is reduced, triggering the release of a cytotoxic nitrogen mustard. nih.gov
Use of Self-Immolative Linkers An electronic cascade following nitro reduction causes the linker to fragment, releasing the active drug. researchgate.netA nitrobenzyl group acts as a linker; its reduction leads to the release of an inhibitor and a side product. researchgate.net
Structural Constraints for Binding Modifying the prodrug's structure (e.g., adding steric bulk) to control its orientation in the enzyme's active site. nih.govSubstitution on the carboxamide side chain can limit binding conformations, influencing activation efficiency. nih.gov
Enzyme Engineering Altering the amino acid sequence of the enzyme to improve its activity towards a specific prodrug. nih.govModifying residues like Phe124 in the NTR active site to enhance substrate specificity. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of 3,5-Dinitro-N-(1-phenylethyl)benzamide typically involves the coupling of 3,5-dinitrobenzoyl chloride with (R)-(+)-α-methylbenzylamine under biphasic conditions. mdpi.compreprints.orgpreprints.org While effective, this method relies on the use of a reactive acid chloride, which can present challenges in terms of handling and waste generation. Future research should pivot towards the development of more sustainable and efficient synthetic protocols.

Green chemistry principles offer a roadmap for such advancements. tandfonline.comtandfonline.comresearchgate.net One promising direction is the exploration of catalytic direct amidation reactions that avoid the pre-activation of the carboxylic acid. sciepub.com For instance, boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acids, offering a greener alternative to traditional methods. sciepub.com The application of enzymatic catalysis, such as using Candida antarctica lipase (B570770) B, presents another eco-friendly route for amide bond formation, often proceeding with high selectivity and minimal waste. nih.gov Furthermore, solvent-free reaction conditions, potentially utilizing enol esters as acyl donors, could significantly reduce the environmental impact of the synthesis. tandfonline.comtandfonline.com Photocatalytic methods using Covalent Organic Frameworks (COFs) are also emerging as a novel strategy for amide synthesis from alcohols, which could revolutionize the production of such compounds. dst.gov.in

A comparative analysis of these potential sustainable routes is presented in the table below.

Synthetic MethodPotential AdvantagesKey Research Focus
Catalytic Direct Amidation Avoids stoichiometric activating agents, reduces waste. ucl.ac.ukScreening of earth-abundant metal catalysts or organocatalysts.
Enzymatic Synthesis High selectivity, mild reaction conditions, biodegradable catalyst. nih.govEnzyme immobilization for reusability and optimization of reaction media.
Solvent-Free Synthesis Eliminates solvent waste, simplifies purification. tandfonline.comtandfonline.comInvestigation of mechanochemical activation or solid-state reaction conditions.
Photocatalysis with COFs Utilizes light as a renewable energy source, high catalyst recyclability. dst.gov.inDesign and synthesis of COFs with optimal photoredox properties for this specific transformation.

Advanced Spectroscopic Techniques for Dynamic Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing this compound and its interactions as a chiral solvating agent. mdpi.compreprints.org However, conventional 1D and 2D NMR techniques often provide time-averaged information. To gain deeper insights into the dynamic nature of the non-covalent interactions that govern its function, advanced NMR methods are required.

Future studies could employ techniques such as "pure shift" NMR to enhance spectral resolution and simplify complex multiplets, thereby facilitating a more precise analysis of intermolecular interactions. mdpi.com Dynamic NMR (DNMR) spectroscopy would be invaluable for quantifying the kinetics and thermodynamics of association and dissociation between the benzamide (B126) and chiral analytes. Furthermore, solid-state NMR (ssNMR) could provide crucial information on the polymorphic forms and conformational landscape of the compound in the solid state. researchgate.net A recent innovation in NMR allows for the direct detection of molecular chirality without the need for chiral auxiliaries by coupling electric and magnetic dipoles, a technique that could streamline the analysis of enantiomeric excess and chiral recognition mechanisms. theanalyticalscientist.com

The application of chiroptical spectroscopies, such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA), in conjunction with quantum chemical calculations, can provide detailed information about the absolute configuration and conformational preferences of the molecule in solution. uva.nl

Multiscale Computational Modeling of Benzamide-Mediated Phenomena

Computational modeling offers a powerful lens through which to examine the intricate details of molecular interactions involving this compound. While initial in silico studies, such as molecular docking, can predict binding modes and affinities, a more profound understanding necessitates a multiscale modeling approach. mdpi.commdpi.com

Density Functional Theory (DFT) calculations can be employed to accurately determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.net This foundational data can then be used to parameterize more computationally efficient force fields for larger-scale simulations. Molecular Dynamics (MD) simulations are particularly well-suited for exploring the conformational landscape and the dynamics of protein-ligand or host-guest interactions over time. nih.gov By simulating the system in a realistic solvent environment, MD can reveal the role of solvent molecules in mediating or competing with the desired interactions. nih.gov

For a more accurate prediction of binding affinities, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the trajectories generated from MD simulations. nih.gov These advanced computational techniques can provide quantitative predictions of binding free energies, which are crucial for rational drug design and the development of new chiral selectors.

Investigation of Unconventional Non-Covalent Interactions

The function of this compound as a chiral solvating agent is predicated on the formation of transient diastereomeric complexes held together by non-covalent interactions. mdpi.compreprints.org While hydrogen bonding and π-π stacking are recognized as key contributors, a future research focus should be the investigation of more unconventional non-covalent interactions. wikipedia.org

The presence of nitro groups and aromatic rings in the molecule suggests the potential for several under-explored interactions. Halogen bonding, where a halogen atom acts as an electrophilic center, could be introduced through strategic modification of the benzamide scaffold to create additional specific interactions. wikipedia.org The electron-deficient nature of the dinitrophenyl ring may also facilitate anion-π and polar-π interactions. Furthermore, the possibility of carbo-hydrogen bonds, a recently identified type of interaction involving σ-electrons, should be considered. rsc.org A deeper understanding of these subtle yet significant forces could lead to the design of benzamide derivatives with enhanced chiral recognition capabilities. nih.gov

Development of Orthogonal SAR Approaches for Deeper Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and the development of functional molecules. oncodesign-services.com For this compound, future research should move beyond traditional SAR by incorporating orthogonal approaches to gain a more holistic understanding of its structure-function profile.

One such approach is the "SAR Matrix" (SARM) method, which utilizes the matched molecular pair (MMP) formalism to systematically organize and visualize SAR data, helping to identify activity cliffs and guide the design of new analogues. nih.gov This method can also be extended to create "SAR Maps," an intuitive visualization technique for medicinal chemists to analyze complex datasets with multiple R-group variations. researchgate.net

Furthermore, the concept of covalent modifiers offers an orthogonal strategy to traditional non-covalent interactions. acs.org While the current applications of this compound are based on reversible binding, the design of derivatives capable of forming reversible covalent bonds with specific analytes could lead to novel applications in chemical sensing or targeted drug delivery.

Application of Machine Learning in Benzamide Design and Prediction

The advent of artificial intelligence and machine learning (ML) is transforming chemical research. neurips.ccnih.gov For this compound, ML offers exciting prospects for accelerating the design and optimization of new derivatives with desired properties.

ML models, particularly graph neural networks (GNNs), can be trained on existing datasets of benzamide derivatives to predict a wide range of molecular properties, from physicochemical characteristics to biological activities. gu.se This predictive power can be leveraged in de novo drug design to generate novel molecular structures with optimized properties. gu.se For instance, ML algorithms can be used to predict the binding affinity of virtual compounds to a target protein, thereby prioritizing the synthesis of the most promising candidates. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 3,5-Dinitro-N-(1-phenylethyl)benzamide, and how does reaction efficiency vary with conditions?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, derivatives of benzamide can be prepared by reacting 3,5-dinitrobenzoyl chloride with chiral amines like (1-phenylethyl)amine in aprotic solvents (e.g., DMF) under reflux. Yields depend on stoichiometry, temperature, and catalyst use. Tertiary amines (e.g., triethylamine) are often added to scavenge HCl, improving reaction efficiency . Characterization involves NMR, IR, and X-ray crystallography to confirm structure and purity .

Q. How can chromatographic methods be optimized for resolving enantiomers of this compound?

Reverse-phase chromatography using chiral stationary phases (e.g., porous organic cages, POCs) achieves high enantioselectivity. For this compound, optimal separation is achieved with a mobile phase of 90:10 ethanol-water, yielding a resolution (Rs) of 1.88. Key parameters include:

ParameterValue
Column Efficiency (N)3,200 plates
Retention factor (k')0.28
Selectivity (α)6.08
Adjusting buffer concentration (0.075–0.100 mol/L) and voltage (12–14 kV) further enhances resolution in electrochromatography .

Advanced Research Questions

Q. What mechanistic insights explain the stability of supramolecular complexes formed between this compound derivatives and alkali metal ions?

Derivatives with crown ether moieties (e.g., benzo-15-crown-5) form stable 1:1 complexes with Li⁺ and Na⁺ via ion-dipole interactions. Stability constants (log Kₛ) in acetonitrile are log Kₛ(Na⁺) = 3.85 and log Kₛ(Li⁺) = 3.59, attributed to the match between crown ether cavity size (~1.7–2.2 Å) and cation diameter (Na⁺: 2.04 Å; Li⁺: 1.82 Å). K⁺, with a larger diameter (2.66 Å), does not form stable complexes, highlighting size selectivity .

Q. How do computational models correlate with experimental data on the hydrophobicity of this compound derivatives?

Hydrophobicity (RM₀) determined via RP-TLC shows the order: 4 > 7 > 3 > 5 > 6 > 1. Experimental RM₀ values align with calculated logP values (R² = 0.976), validating fragment-based methods. For example:

CompoundRM₀logP
42.453.10
72.102.80
31.902.50
This correlation aids in predicting membrane permeability for drug design .

Q. What experimental strategies resolve contradictions in UV-Vis spectral data for protonation-deprotonation equilibria of this compound?

Spectral shifts in acetonitrile (λmax = 439 nm for deprotonated forms) vs. non-polar solvents (λmax = 340 nm) indicate solvent-dependent tautomerism. Job’s plot analysis confirms 1:1 stoichiometry in Li⁺/Na⁺ complexes. Acidification reverses deprotonation, confirmed by TLC and UV-Vis reversibility studies .

Q. How does polymorphism affect the crystallization and stability of this compound?

Benzamide derivatives often exhibit polymorphism. For example, rapid cooling yields metastable orthorhombic Form II, while slow crystallization produces stable rhombic Form I. X-ray diffraction (SHELX refinement) identifies unit cell parameters (e.g., a = 5.047 Å, α = 107.59° for Form I), critical for optimizing solid-state stability .

Methodological Notes

  • X-ray Crystallography : Use SHELXL for refining small-molecule structures, leveraging high-resolution data to resolve disorder or twinning .
  • Spectroscopic Validation : Combine ¹H/¹³C NMR, IR-ATR, and UV-Vis to track reaction progress and confirm complexation .
  • Chromatographic Optimization : Employ RP-TLC to screen mobile phases before scaling to HPLC, reducing solvent waste .

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